molecular formula C23H24N6 B5699329 5-Methyl-7-[4-(6-methylpyridin-2-yl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine

5-Methyl-7-[4-(6-methylpyridin-2-yl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B5699329
M. Wt: 384.5 g/mol
InChI Key: SHVKUDYGQGGBMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-Methyl-7-[4-(6-methylpyridin-2-yl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine belongs to the pyrazolo[1,5-a]pyrimidine class, a heterocyclic scaffold known for its diverse pharmacological applications. Structurally, it features:

  • A pyrazolo[1,5-a]pyrimidine core with a methyl group at position 5 and a phenyl group at position 2.
  • A 4-(6-methylpyridin-2-yl)piperazinyl moiety at position 7, which enhances solubility and binding affinity to biological targets like kinases .

This compound is synthesized via multi-step protocols involving cyclization of 5-aminopyrazole derivatives with ketones or aldehydes, followed by functionalization at position 7 with piperazine-based nucleophiles . Its structural complexity and substituent arrangement make it a promising candidate for kinase inhibition studies, particularly targeting Pim-1 and p38 MAP kinases .

Properties

IUPAC Name

5-methyl-7-[4-(6-methylpyridin-2-yl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6/c1-17-7-6-10-21(25-17)27-11-13-28(14-12-27)22-15-18(2)26-23-20(16-24-29(22)23)19-8-4-3-5-9-19/h3-10,15-16H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHVKUDYGQGGBMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)N2CCN(CC2)C3=CC(=NC4=C(C=NN34)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-7-[4-(6-methylpyridin-2-yl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the pyrazolo[1,5-a]pyrimidine core through a cyclization reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-7-[4-(6-methylpyridin-2-yl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

Structural Characteristics

The compound features a complex molecular structure that includes:

  • Pyrazolo[1,5-a]pyrimidine core : This bicyclic structure is known for its biological activity.
  • Piperazine moiety : Often associated with enhanced pharmacological properties.
  • Methylpyridine substituent : Contributes to the compound's lipophilicity and potential receptor interactions.

The molecular formula is C19H24N4C_{19}H_{24}N_{4} with a molecular weight of approximately 320.42 g/mol .

Anticancer Activity

Research has indicated that derivatives of pyrazolo[1,5-a]pyrimidine exhibit anticancer properties. Studies have shown that compounds similar to 5-Methyl-7-[4-(6-methylpyridin-2-yl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine can inhibit tumor growth by targeting specific kinases involved in cancer cell proliferation .

Case Study: Inhibition of Kinase Activity

A study demonstrated that pyrazolo[1,5-a]pyrimidine derivatives inhibited the activity of certain kinases such as CDK2 and CDK9, leading to cell cycle arrest in various cancer cell lines .

Neuropharmacological Effects

The piperazine component of the compound suggests potential applications in neuropharmacology. Research has indicated that similar compounds can act as serotonin receptor modulators, which may be beneficial in treating conditions like depression and anxiety disorders.

Case Study: Serotonin Receptor Modulation

In vitro studies have shown that compounds with structural similarities to this compound can effectively modulate serotonin receptors, indicating their potential use as antidepressants .

Antimicrobial Activity

Emerging research suggests that pyrazolo[1,5-a]pyrimidine derivatives exhibit antimicrobial properties against a range of pathogens. The compound's ability to disrupt bacterial cell membranes has been noted as a mechanism of action.

Case Study: Antibacterial Efficacy

A study reported the antibacterial activity of similar compounds against Gram-positive and Gram-negative bacteria, highlighting their potential as lead compounds for antibiotic development .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInhibition of kinase activity
NeuropharmacologicalSerotonin receptor modulation
AntimicrobialDisruption of bacterial membranes

Mechanism of Action

The mechanism of action of 5-Methyl-7-[4-(6-methylpyridin-2-yl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and resulting in the desired biological outcomes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Pyrazolo[1,5-a]pyrimidine Derivatives

Key analogues and their distinguishing features are summarized below:

Compound Name Substituents Molecular Formula Molecular Weight Key Biological Activity Reference
Target Compound 5-Methyl, 3-phenyl, 7-[4-(6-methylpyridin-2-yl)piperazin-1-yl] Likely C25H26N7 ~432.54 (calculated) Kinase inhibition (Pim-1, p38 MAPK)
2-Ethyl-3-(4-fluorophenyl)-5-methyl-7-[4-(pyridin-2-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine 2-Ethyl, 3-(4-fluorophenyl), 5-methyl, 7-piperazinyl-pyridinyl C24H25FN6 416.49 Kinase inhibitor (structural analogue)
7-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-phenylpyrazolo[1,5-a]pyrimidine 7-(3-chloro-5-CF3-pyridinyl), 3-phenyl C18H10ClF3N4 374.75 Not explicitly stated (structural diversity study)
5-Methyl-7-(naphthalene-2-ylthio)-[1,2,4]triazolo[1,5-a]pyrimidine (DSM15) Triazolo core, 7-naphthylthio C16H12N4S 293.1 p38 MAP kinase inhibitor
AS1940477 6-(Hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl C25H24FN5O2 469.49 Potent p38 MAP kinase inhibitor (IC50 = 0.3 nM)
Key Observations:

Substituent Effects on Activity: The piperazinyl-pyridinyl group at position 7 (as in the target compound and ) enhances kinase binding due to hydrogen bonding with ATP pockets. In contrast, bulkier groups like 3-chloro-5-CF3-pyridinyl () may reduce solubility but improve selectivity.

Core Heterocycle Modifications :

  • Replacement of the pyrazolo[1,5-a]pyrimidine core with a triazolo[1,5-a]pyrimidine (e.g., DSM15 in ) alters electronic properties, affecting kinase inhibition profiles. DSM15 shows potent p38 MAPK inhibition (IC50 < 1 μM) but lower selectivity compared to pyrazolo-based derivatives.

Synthetic Accessibility: The target compound’s synthesis shares similarities with , where chlorination of pyrimidinones followed by piperazine coupling is critical. In contrast, DSM15 () requires thiolation steps, which introduce scalability challenges.

Kinase Inhibition Profiles:
  • Pim-1 Inhibition : The target compound’s 3-phenyl-7-piperazinyl architecture aligns with Pim-1 inhibitors (e.g., compounds in ), which exploit hydrophobic interactions with the kinase’s hinge region.
  • p38 MAPK Inhibition: Analogues like AS1940477 () achieve sub-nanomolar potency via a hydroxymethyl group, absent in the target compound, suggesting room for optimization.
Physicochemical Properties:
  • LogP and Solubility : The target compound’s piperazinyl group improves aqueous solubility (predicted LogP ~2.5) compared to analogues with halogenated aryl groups (e.g., , LogP ~3.8).

Biological Activity

5-Methyl-7-[4-(6-methylpyridin-2-yl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine class. This compound exhibits a range of biological activities that are primarily attributed to its unique structural characteristics, which include a fused pyrazolo and pyrimidine ring system along with various substituents. This article delves into the biological activities of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Structural Overview

The molecular structure of this compound can be depicted as follows:

Component Description
Molecular Formula C24H28N6
Molecular Weight 424.53 g/mol
Key Functional Groups Pyrazolo ring, Pyrimidine ring, Piperazine moiety

The biological activity of this compound is largely mediated through its interactions with various biological targets. Notably, it has been shown to inhibit key kinases involved in cancer progression:

  • Kinase Inhibition : The compound exhibits inhibitory effects on adaptor-associated kinase 1 (AAK1), which is crucial for endocytosis and synaptic vesicle recycling. This inhibition can disrupt cancer cell signaling pathways.
  • Apoptosis Induction : Through interaction with mitochondrial pathways, the compound can induce apoptosis in cancer cells by affecting mitochondrial membrane potential and activating caspases.

Anticancer Activity

Research has demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines, including this specific compound, possess significant anticancer properties. A study evaluated the effects of related compounds on colon cancer cell lines (DLD-1 and HT-29) and found that they induced apoptosis through both intrinsic and extrinsic pathways:

  • Intrinsic Pathway : Loss of mitochondrial membrane potential.
  • Extrinsic Pathway : Activation of caspase-8.

The results indicated that these compounds could effectively decrease levels of p53 protein in treated cells, suggesting a mechanism independent of p53 activation .

Anti-inflammatory Properties

In addition to its anticancer activity, this compound has shown potential anti-inflammatory effects. Pyrazolo[1,5-a]pyrimidines are known to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated significant inhibitory effects against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably low (0.21 μM), indicating potent antimicrobial activity .

Research Findings and Case Studies

Several studies have highlighted the diverse biological activities associated with this compound:

Study Focus Findings
Anticancer MechanismsInduction of apoptosis via mitochondrial pathways; inhibition of AAK1 .
Anti-inflammatory EffectsReduction in pro-inflammatory cytokines; modulation of immune responses .
Antimicrobial EfficacyEffective against E. coli and P. aeruginosa with low MIC values .

Q & A

Basic Research Questions

Q. What are the key synthetic protocols for 5-methyl-7-[4-(6-methylpyridin-2-yl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine?

  • Methodology : The synthesis typically involves a multi-step approach:

Core Formation : Condensation of 5-aminopyrazole precursors with electrophilic reagents (e.g., β-keto esters or enamines) under reflux in solvents like ethanol or pyridine to form the pyrazolo[1,5-a]pyrimidine core .

Substitution Reactions : Introduction of the 4-(6-methylpyridin-2-yl)piperazine moiety via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling (e.g., Buchwald-Hartwig amination) at position 7 of the core .

Purification : Crystallization from solvents like ethanol or hexane, with yields ranging from 62% to 70% .

  • Critical Parameters : Reaction temperature (reflux conditions), solvent polarity, and stoichiometry of the piperazine derivative significantly impact yield and purity.

Q. How can structural characterization of this compound be performed to confirm its identity?

  • Analytical Techniques :

  • Spectroscopy :
  • 1H/13C NMR : Verify substituent positions (e.g., methyl groups at C5 and C3-phenyl) and piperazine integration .
  • IR : Confirm presence of amine (–NH) or carbonyl groups if applicable .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ at m/z 412.541 for C25H28N6) .
  • Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., C: 62.77%, H: 4.01%, N: 24.40% in related analogs) .

Q. What in vitro assays are suitable for preliminary biological screening?

  • Recommended Assays :

  • Kinase Inhibition : Use ATP-binding assays (e.g., ADP-Glo™) targeting kinases like CDK or Aurora A, given structural similarity to pyrazolo[1,5-a]pyrimidine kinase inhibitors .
  • Cytotoxicity : MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
  • Receptor Binding : Radioligand displacement assays for serotonin or dopamine receptors, leveraging the piperazine moiety’s affinity for CNS targets .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and bioactivity of this compound?

  • Approaches :

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways for core formation or substitution .
  • Molecular Docking : Predict binding modes to kinase domains (e.g., using AutoDock Vina) to guide SAR studies .
  • QSAR Modeling : Correlate substituent electronic properties (e.g., Hammett σ values) with biological activity .
    • Tools : Gaussian, GROMACS, or Schrödinger Suite for simulations .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for pyrazolo[1,5-a]pyrimidine derivatives?

  • Methodological Solutions :

  • Orthogonal Assays : Cross-validate activity using independent techniques (e.g., SPR for binding affinity vs. cellular assays for efficacy) .
  • Metabolite Profiling : LC-MS/MS to rule out off-target effects from metabolic byproducts .
  • Crystallography : Resolve 3D structures of compound-target complexes (e.g., kinase co-crystals) to clarify binding ambiguities .

Q. How does the 4-(6-methylpyridin-2-yl)piperazine substituent influence pharmacokinetic properties?

  • Key Findings :

  • Solubility : The basic piperazine moiety enhances water solubility at physiological pH, while the pyridine ring introduces π-π stacking potential .
  • Metabolic Stability : Methyl groups on pyridine reduce CYP450-mediated oxidation, as shown in microsomal stability assays for analogs .
  • Blood-Brain Barrier Penetration : LogP values (~2.5–3.0) and polar surface area (~70 Ų) predict moderate CNS permeability .

Q. What reaction mechanisms govern the formation of the pyrazolo[1,5-a]pyrimidine core?

  • Mechanistic Insights :

  • Step 1 : Cyclocondensation of 5-aminopyrazole with β-diketones or enamines proceeds via a [4+2] cycloaddition, forming the pyrimidine ring .
  • Step 2 : Acid- or base-catalyzed tautomerization stabilizes the fused pyrazole-pyrimidine system .
  • Side Reactions : Competing pathways (e.g., nitrile formation) can occur if reaction conditions (pH, temperature) are suboptimal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.